Sarsaparilloside
Description
Structure
2D Structure
Properties
CAS No. |
24333-07-1 |
|---|---|
Molecular Formula |
C57H96O28 |
Molecular Weight |
1229.4 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-6-[[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H96O28/c1-21(19-75-50-43(69)40(66)36(62)30(16-58)79-50)8-13-57(74)22(2)34-29(85-57)15-28-26-7-6-24-14-25(9-11-55(24,4)27(26)10-12-56(28,34)5)78-54-49(84-53-46(72)42(68)38(64)32(18-60)81-53)47(73)48(83-52-45(71)39(65)35(61)23(3)77-52)33(82-54)20-76-51-44(70)41(67)37(63)31(17-59)80-51/h21-54,58-74H,6-20H2,1-5H3/t21-,22-,23-,24+,25-,26+,27-,28-,29-,30+,31+,32+,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,47-,48+,49+,50+,51+,52-,53-,54+,55-,56-,57+/m0/s1 |
InChI Key |
SUHZCFHVHYUSEP-UVSPAHOSSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Other CAS No. |
24333-07-1 |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of Sarsaparilloside
Elucidation of Precursor Molecules in Sarsaparilloside Biogenesis
The biogenesis of the this compound backbone begins with fundamental precursor molecules derived from primary metabolism. nih.gov Plants utilize two primary pathways to synthesize the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. researchgate.netresearchgate.net
These initial precursors undergo a series of condensations to form the 30-carbon isoprenoid hydrocarbon, squalene. britannica.com Squalene is then oxidized to form 2,3-oxidosqualene (B107256), a critical branch-point intermediate in the biosynthesis of both sterols and triterpenoids. nih.gov In the pathway leading to steroidal saponins (B1172615) like this compound, 2,3-oxidosqualene is cyclized by the enzyme cycloartenol (B190886) synthase (CAS) to produce cycloartenol. mdpi.com A series of subsequent enzymatic modifications converts cycloartenol into cholesterol, which serves as the direct precursor for the steroidal aglycone of this compound. nih.govmdpi.comnih.gov
Table 1: Key Precursor Molecules in the Upstream Biosynthesis of Steroidal Saponins
| Precursor Molecule | Biosynthetic Pathway of Origin | Role in this compound Biogenesis |
|---|---|---|
| Acetyl-CoA | Primary Metabolism | Starting unit for the MVA pathway. nih.gov |
| Isopentenyl Diphosphate (IPP) | MVA and MEP Pathways | Universal 5-carbon isoprenoid building block. researchgate.netmdpi.com |
| Dimethylallyl Diphosphate (DMAPP) | MVA and MEP Pathways | Isomer of IPP, used to initiate isoprenoid chain elongation. researchgate.net |
| Squalene | Isoprenoid Pathway | 30-carbon hydrocarbon, direct precursor to 2,3-oxidosqualene. britannica.com |
| 2,3-Oxidosqualene | Isoprenoid Pathway | Key intermediate; cyclization leads to the sterol skeleton. nih.gov |
| Cycloartenol | Sterol Biosynthesis | Initial cyclization product in plants leading to sterols. mdpi.com |
| Cholesterol | Sterol Biosynthesis | Direct precursor to the aglycone of many steroidal saponins. nih.govnih.gov |
Characterization of Key Enzymatic Steps in Steroidal Saponin (B1150181) Formation
Once the cholesterol precursor is formed, the downstream pathway involves a series of modifications to create the specific aglycone structure of this compound and attach the characteristic sugar moieties. These steps are primarily catalyzed by two major enzyme families: Cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). researchgate.netnih.gov
P450s are responsible for the hydroxylation and oxidation of the sterol backbone at specific carbon positions, such as C-16, C-22, and C-26. researchgate.netnih.gov These modifications are crucial for creating the structural diversity seen among steroidal saponins. For instance, enzymes like steroid-16-hydroxylase (S16H), steroid-22-hydroxylase (S22H), and steroid-26-hydroxylase (S26H) introduce hydroxyl groups at their respective positions, which are often prerequisites for subsequent glycosylation. nih.gov
Following the modification of the aglycone, UGTs catalyze the attachment of sugar residues. researchgate.net This glycosylation process is a stepwise reaction where activated sugars (e.g., UDP-glucose) are transferred to the aglycone or to a growing sugar chain. The number, type, and linkage of these sugars contribute significantly to the chemical properties of the final saponin. nih.gov For bidesmosidic saponins, sugar chains are attached at two different positions on the aglycone. nih.gov
Table 2: Major Enzyme Families in the Downstream Biosynthesis of Steroidal Saponins
| Enzyme Family | Abbreviation | Catalytic Function |
|---|---|---|
| Cytochrome P450s | P450s | Catalyze hydroxylation and oxidation reactions on the sterol backbone. nih.govresearchgate.net |
| Steroid-16-Hydroxylase | S16H | Introduces a hydroxyl group at the C-16 position of the sterol. nih.gov |
| Steroid-22-Hydroxylase | S22H | Introduces a hydroxyl group at the C-22 position of the sterol. nih.gov |
| Steroid-26-Hydroxylase | S26H | Introduces a hydroxyl group at the C-26 position of the sterol. nih.gov |
| UDP-Glycosyltransferases | UGTs | Transfer sugar moieties from an activated donor to the aglycone. researchgate.net |
| Steroid-3-β-glycosyltransferase | S3βGT | Specifically attaches a sugar at the C-3 position of the sterol. nih.gov |
| Furostanol glycoside 26-O-beta-glucosidase | F26GH | An enzyme that may be involved in the final cyclization steps. nih.gov |
Genetic and Transcriptional Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of this compound is tightly controlled at the genetic level through the regulated expression of genes encoding the pathway's enzymes. nih.gov The expression of these biosynthetic genes is orchestrated by a complex network of transcription factors (TFs), which are proteins that bind to specific DNA sequences in the promoter regions of target genes to activate or repress their transcription. nih.govnih.gov
Several families of TFs are known to regulate the biosynthesis of terpenoids and other secondary metabolites, and these are believed to control the this compound pathway as well. mdpi.comnih.gov Key TF families implicated in this regulation include MYB, WRKY, bHLH, and zinc finger proteins. nih.govmdpi.com These TFs respond to both internal developmental cues and external environmental signals, allowing the plant to modulate saponin production accordingly. nih.gov For example, studies on Asparagus officinalis have shown that specific MYB and zinc finger TFs are co-expressed with key genes in the steroidal saponin pathway, suggesting a direct regulatory role. nih.gov This intricate transcriptional network ensures that the production of these metabolically expensive compounds is fine-tuned to the plant's physiological needs. nih.gov
Table 3: Transcription Factor Families Implicated in Regulating Steroidal Saponin Biosynthesis
| Transcription Factor Family | Potential Role in Regulation |
|---|---|
| MYB | Co-expressed with downstream biosynthetic genes (e.g., S22O-16H), suggesting a role in activating pathway-specific steps. nih.gov |
| Zinc Finger (C2H2, C3H types) | Correlated with the expression of several hydroxylase and glycosyltransferase genes, indicating a broad regulatory function. nih.gov |
| WRKY | A major family of TFs involved in plant defense and stress responses, which often involve secondary metabolite production. mdpi.com |
| bHLH | Known regulators of various secondary metabolite pathways, including terpenoids. mdpi.com |
Environmental and Developmental Factors Modulating this compound Production in Plants
The production and accumulation of this compound in plants are not static but are dynamically influenced by a range of external environmental factors and internal developmental stages. nih.gov Abiotic stresses such as drought, salinity, temperature fluctuations, and light intensity can significantly alter the metabolic flux towards secondary metabolite production. frontiersin.orgnih.govresearchgate.net These stressors often act as triggers, inducing signaling cascades that lead to the upregulation of biosynthetic genes and a subsequent increase in saponin content as part of the plant's defense and adaptation strategy. nih.govnih.gov
Developmental stage is another critical factor. The concentration of steroidal saponins often varies between different plant organs (roots, leaves, stems) and changes throughout the plant's life cycle, from seedling to maturity and flowering. nih.govnih.gov For instance, the highest concentrations may be found in roots or rhizomes at a specific developmental point, reflecting a strategic allocation of these defensive compounds to the most vulnerable or important tissues. nih.gov These changes are driven by developmental programs that control the expression of the key regulatory TFs and biosynthetic enzymes involved in the this compound pathway. nih.gov
Table 4: Influence of Modulating Factors on Secondary Metabolite Production
| Factor | General Effect on Secondary Metabolism |
|---|---|
| Environmental Factors | |
| Light (Quality and Quantity) | Can act as a signal to induce the expression of biosynthetic genes. nih.govfrontiersin.org |
| Temperature | Extreme temperatures (high or low) can act as a stressor, often increasing the production of protective compounds. nih.govresearchgate.net |
| Drought/Water Stress | Frequently leads to an increased accumulation of secondary metabolites as part of the plant's defense response. mdpi.comnih.gov |
| Salinity | Soil salinity can induce osmotic stress, triggering enhanced synthesis of osmo-protectants and defensive metabolites. researchgate.net |
| Developmental Factors | |
| Plant Age | The concentration of metabolites can increase or decrease as the plant matures. researchgate.net |
| Organ/Tissue Type | Production is often tissue-specific, with higher accumulation in storage organs (roots) or tissues exposed to threats. nih.govnih.gov |
Molecular and Cellular Mechanisms of Sarsaparilloside Biological Activity
Investigation of Intracellular Signaling Cascades Modulated by Sarsaparilloside
This compound, as a steroidal saponin (B1150181), is implicated in various cellular processes, including cell signaling hmdb.ca. While direct, detailed mechanistic studies specifically isolating this compound's impact on a broad range of intracellular signaling cascades are still emerging, its known anti-inflammatory and immunomodulatory effects suggest modulation of key pathways. For instance, the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory and immune responses, is a significant target for many natural products, including steroidal saponins (B1172615) frontiersin.org. The modulation of these pathways by this compound and its analogs is an active area of research, aiming to understand how these compounds influence cellular communication and response to stimuli.
Mechanisms of this compound in Oxidative Stress Response Regulation
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, plays a critical role in cellular damage and aging mdpi.com. Extracts from Smilax species, which contain this compound, have demonstrated antioxidant properties colab.wsresearchgate.net. These properties are attributed to their ability to scavenge free radicals and prevent lipid peroxidation colab.wsyok.gov.tr. For example, Smilax china leaf extracts have shown significant radical-scavenging capacity colab.ws. Related compounds, such as Sal B from Smilax species, have been shown to regulate the Keap1/Nrf2 signaling pathway, which is crucial for the cellular antioxidant defense system, by removing oxidative components and reducing oxidative stress mdpi.com. This suggests that this compound may exert its protective effects by enhancing cellular antioxidant defense mechanisms or directly neutralizing ROS.
Elucidation of Anti-inflammatory Mechanisms of this compound, including NF-κB Pathway Modulation
Sarsaparilla and its constituents, including steroidal saponins, are recognized for their anti-inflammatory activities restorativemedicine.orgrestorativemedicine.org. A significant mechanism underlying these effects involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway frontiersin.org. The NF-κB pathway is a critical regulator of inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) frontiersin.orgjmb.or.krmdpi.com. Research indicates that extracts from Smilax species can inhibit the activation of NF-κB. For instance, Smilax guianensis extract suppressed LPS-induced nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of iNOS and pro-inflammatory cytokines jmb.or.kr. Indian Sarsaparilla (Hemidesmus indicus) has also been reported to inhibit TNF-alpha-induced NFkB activation restorativemedicine.org. These findings suggest that this compound may exert anti-inflammatory effects by blocking the NF-κB pathway, thereby reducing the production of inflammatory mediators.
Preclinical Analysis of Antiproliferative and Cytotoxic Mechanisms in in vitro Cell Models
This compound and related steroidal saponins have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines in preclinical studies researchgate.netuj.edu.plresearchgate.netunibuc.ro. These compounds can induce cell death through mechanisms such as apoptosis, cell cycle arrest, and cell lysis colab.wsunibuc.ro.
Structure Activity Relationship Sar Studies of Sarsaparilloside and Its Analogs
Methodologies for SAR Determination in Sarsaparilloside and Related Steroidal Saponins (B1172615)
The determination of structure-activity relationships for this compound and other steroidal saponins involves a combination of synthetic chemistry, biological evaluation, and computational analysis. A primary approach is the synthesis of a series of analogs where specific parts of the this compound molecule are systematically modified. These modifications can include alterations to the steroidal backbone, changes in the type and number of sugar moieties in the glycosidic chains, and variations in the linkages between the sugars.
Once synthesized, these analogs are subjected to a battery of biological assays to evaluate their activity. For instance, in the context of anticancer research, the cytotoxic effects of these compounds are often tested against various cancer cell lines. nih.govnih.gov The data from these assays, typically expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are then correlated with the structural modifications.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational technique used to establish a correlation between the biological activity and the 3D structural properties of a series of compounds. researchgate.netnih.govscienceopen.com In the case of this compound and its analogs, 3D-QSAR models can be developed to predict the anticancer activity of novel derivatives, thereby guiding the design of more potent compounds. nih.gov
Table 1: Methodologies for SAR Determination
| Methodology | Description | Application to this compound |
|---|---|---|
| Analog Synthesis | Chemical synthesis of derivatives with systematic structural modifications. | Creation of this compound analogs with varied glycosylation and aglycone structures. |
| Biological Assays | In vitro and in vivo testing to determine biological activity (e.g., cytotoxicity assays). | Evaluation of the anticancer effects of this compound and its analogs on various cancer cell lines. nih.govnih.gov |
| 3D-QSAR | Computational method to correlate 3D molecular properties with biological activity. | Development of predictive models for the anticancer potency of new this compound derivatives. researchgate.netnih.govscienceopen.com |
| Pharmacophore Modeling | Identification of the essential spatial arrangement of features responsible for biological activity. | Defining the key structural requirements for the cytotoxic activity of this compound. nih.govnih.govdovepress.com |
Identification of Key Structural Motifs and Pharmacophores for Biological Activity
Pharmacophore modeling is a computational approach that helps to identify the crucial three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.govdovepress.com For anticancer saponins, these pharmacophores often include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial orientations of these features that facilitate binding to target proteins or disruption of cell membranes.
The steroidal nucleus of this compound serves as a rigid scaffold. Modifications to this core can significantly impact activity. For example, the presence of hydroxyl groups at specific positions can influence the molecule's polarity and its ability to form hydrogen bonds with target receptors.
Influence of Glycosylation Patterns and Steroidal Skeleton Modifications on Activity
The glycosylation pattern of steroidal saponins is a critical determinant of their biological activity. The number, type, and sequence of sugar residues, as well as the nature of their linkages, can profoundly affect the compound's solubility, cell permeability, and interaction with biological targets. nih.gov
For many steroidal saponins, the presence of at least one sugar chain is essential for their cytotoxic effects. It is believed that the sugar moieties can modulate the compound's pharmacokinetic properties and may also play a direct role in the mechanism of action, such as interacting with cell surface receptors or influencing membrane perturbation. Research on other steroidal saponins has shown that the removal or alteration of specific sugar units can lead to a significant decrease or complete loss of anticancer activity. nih.gov
Modifications to the steroidal skeleton can also have a dramatic impact on activity. For instance, the introduction of double bonds or additional hydroxyl groups can alter the conformation and electronic properties of the aglycone, leading to changes in binding affinity for its biological targets. The stereochemistry of the steroidal core is also crucial, as even minor changes in the spatial arrangement of atoms can affect how the molecule fits into a binding site.
| Stereochemistry of Aglycone | Changes in stereocenters can significantly alter biological activity. | The specific 3D shape of the molecule is critical for binding to target sites. |
Computational Chemistry Approaches and Molecular Modeling in this compound SAR Analysis
Computational chemistry and molecular modeling have become indispensable tools in the SAR analysis of natural products like this compound. mdpi.combiointerfaceresearch.comnih.gov These methods provide valuable insights into the molecular basis of action and can guide the rational design of more effective analogs.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.combiointerfaceresearch.comnih.gov In the context of this compound, docking studies can be used to identify potential protein targets and to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for designing modifications to this compound that could enhance its binding affinity and, consequently, its biological activity.
As previously mentioned, 3D-QSAR is another key computational tool. researchgate.netnih.govscienceopen.com By building a statistical model that correlates the 3D properties of a set of this compound analogs with their observed biological activities, researchers can predict the potency of new, unsynthesized compounds. This predictive capability allows for the prioritization of synthetic efforts towards the most promising candidates, thereby saving time and resources. nih.gov
Pharmacophore modeling, as discussed earlier, helps in abstracting the essential features for activity from a set of active molecules. nih.govnih.govdovepress.com The resulting pharmacophore model can then be used as a 3D query to screen large databases of virtual compounds to identify new molecules that possess the desired structural features and are therefore likely to be active.
These computational approaches, when used in conjunction with traditional synthetic and biological methods, provide a powerful platform for the comprehensive SAR analysis of this compound and its analogs, paving the way for the development of novel and more effective therapeutic agents.
Derivatives, Analogs, and Synthetic Modifications of Sarsaparilloside
Strategies for Semi-Synthetic and Total Synthesis of Sarsaparilloside Derivatives
The generation of this compound derivatives primarily relies on semi-synthesis, which utilizes the naturally isolated compound as a starting material. tapi.com This approach is often more practical and efficient than total synthesis for large, complex biomolecules. tapi.com
Semi-Synthesis: A fundamental semi-synthetic modification of this compound involves its conversion from a furostane bis-glycoside to a spirostane glycoside. scispace.com this compound features an open F-ring in its steroidal skeleton and is a bis-glycoside, meaning it has two separate sugar chains. scispace.comnih.gov Through partial acid or enzymatic hydrolysis, the glucose moiety at the C-26 hydroxyl group can be selectively cleaved. scispace.com This cleavage prompts the spontaneous cyclization of the aglycone to form the more stable spirostane derivative, parillin, which possesses a closed F-ring. scispace.com
Broader semi-synthetic strategies applied to related steroidal saponins (B1172615), which could be adapted for this compound, include:
Acylation: Introducing acyl groups to the sugar moieties, as seen in certain saponins from Smilax excelsa, can alter solubility and bioactivity. researchgate.net
Modification of the Steroid Core: Reactions such as dehydrogenation to create double bonds (e.g., between C-5 and C-6), or carbonylation at various positions, can produce a range of analogs. researchgate.net
Conjugation: The synthesis of steroid-peptide conjugates has been reported, creating hybrid molecules with potentially novel biological activities. researchgate.net
Total Synthesis: Total synthesis, the construction of a molecule from basic chemical precursors, offers the ability to create derivatives that are inaccessible through semi-synthesis, such as analogs with unnatural stereochemistry or fundamentally altered skeletons. nih.gov While the total synthesis of a complex glycoside like this compound is a formidable challenge, strategies developed for other natural products can provide a blueprint. These often involve a "diverted total synthesis" approach, where a synthetic route to the natural product is established, and advanced intermediates from this pathway are then "diverted" to create a library of analogs. nih.gov This allows for systematic modifications to probe structure-activity relationships. nih.gov For stilbene (B7821643) and chalcone (B49325) derivatives, total synthesis strategies like the Wittig reaction and aldol (B89426) condensation are well-established for building the core scaffold before further modifications. nih.gov A similar, albeit more complex, function-oriented synthesis could be envisioned for this compound, focusing on building the key structural motifs believed to be essential for its biological function. nih.gov
Comparative Biological Activity Profiling of Synthesized this compound Analogs
The evaluation of this compound and its naturally occurring or semi-synthetic analogs has revealed important insights into their structure-activity relationships (SAR), particularly concerning their antiproliferative and cytotoxic effects.
Research on steroidal saponins isolated from Smilax ornata provided a direct comparison of this compound with its close derivatives. researchgate.netnih.gov In a study, the antiproliferative activity of five isolated saponins, including this compound, this compound B, this compound C, Δ(20(22))-sarsaparilloside, and parillin, was assessed against six human tumor cell lines. researchgate.net One of the new compounds, this compound C, was found to be particularly active against the HT29 colon tumor cell line. researchgate.net
Steroidal saponins from the genus Smilax are known to possess a range of biological activities, including cytotoxic and antifungal properties. nih.govd-nb.info Comparative studies of different saponins highlight how subtle structural changes can significantly impact efficacy. For instance, a study on furostane glycosides from Smilax scobinicaulis showed that compound 69 exhibited cytotoxicity against Hela and SMMC-7221 cancer cell lines, whereas its demethylated analogue (67) and dehydrated analogues (89-91) displayed no obvious cytotoxicity. nih.govresearchgate.net This suggests that these specific functional groups are critical for the compound's cytotoxic action. Furthermore, the sapogenin (the steroid core without the sugar chains) was less cytotoxic than its corresponding glycoside, indicating the importance of the sugar moieties for activity. nih.govresearchgate.net
The table below summarizes the comparative biological activities of this compound and related analogs found in Smilax species.
| Compound/Analog | Source Species | Biological Activity Profile | Research Findings |
| This compound | Smilax ornata | Antiproliferative | Activity compared against various tumor cell lines. researchgate.netnih.gov |
| This compound B | Smilax ornata | Antiproliferative | Isolated and evaluated alongside this compound. researchgate.netnih.gov |
| This compound C | Smilax ornata | Antiproliferative | Showed notable activity against the HT29 colon tumor cell line. researchgate.net |
| Δ(20(22))-Sarsaparilloside | Smilax ornata | Antiproliferative | A dehydrated analog evaluated for its effects on cell proliferation. researchgate.netnih.gov |
| Parillin | Smilax ornata | Antiproliferative | The spirostane analog of this compound, tested against tumor cell lines. researchgate.netnih.gov |
| Furostane Glycoside (69) | Smilax scobinicaulis | Cytotoxic | Active against Hela (IC50 18.79 µM) and SMMC-7221 (IC50 28.57 µM) cell lines. researchgate.net |
| Demethylated Analogue (67) | Smilax scobinicaulis | Cytotoxic | Showed no obvious cytotoxicity, highlighting the role of the methyl group. researchgate.net |
Novel Scaffold Design and Lead Optimization Based on this compound Core Structure
The process of advancing a natural product hit toward a viable drug candidate involves lead optimization, an iterative cycle of designing, synthesizing, and testing new analogs to improve potency, selectivity, and pharmacokinetic properties. medium.comnumberanalytics.comijddd.com The core structure of this compound, a furostanol steroid, serves as the "scaffold" for this process. lifechemicals.com
Scaffold-Based Design: The this compound scaffold can be systematically modified to enhance its therapeutic potential. lifechemicals.com Based on the comparative bioactivity data, medicinal chemists can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be altered. For example, since the glycoside forms of some saponins are more active than their sapogenin counterparts, optimization efforts might focus on modifying the type, number, and linkage of the sugar units rather than the steroid core itself. researchgate.net This iterative process aims to develop a clear structure-activity relationship (SAR) that guides further design. medium.com
Lead Optimization: Once a promising lead compound is identified, the goal is to refine its structure to achieve a balance of high potency and favorable drug-like properties (e.g., absorption, distribution, metabolism, and excretion, or ADME). medium.comnih.gov For a this compound-based lead, this could involve:
Improving Metabolic Stability: Modifying sites on the molecule that are prone to rapid metabolism in the body.
Enhancing Target Selectivity: Altering the structure to increase its binding affinity for the desired biological target while reducing interactions with off-target proteins that could cause side effects. uniroma1.it
Increasing Oral Bioavailability: Making chemical changes to improve the compound's absorption from the gut into the bloodstream. medium.com
Scaffold Hopping: A more advanced strategy is "scaffold hopping," which aims to discover structurally novel compounds by replacing the central core (the scaffold) of a known active molecule with a different chemical framework. uniroma1.itbhsai.org The goal is to retain the key three-dimensional arrangement of functional groups responsible for biological activity while creating a new, patentable chemical entity with improved properties. uniroma1.itresearchgate.net Starting from the this compound structure, a computational or synthetic approach could be used to design non-steroidal scaffolds that mimic the spatial orientation of its critical hydroxyl and sugar groups, potentially leading to entirely new classes of therapeutic agents. uniroma1.it
Advanced Analytical Methodologies in Sarsaparilloside Research
Development and Application of High-Resolution Spectroscopic Techniques (e.g., MS(n), 1D/2D NMR) for Structural Characterization
The definitive structural elucidation of sarsaparilloside and its analogues is accomplished through the synergistic use of high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.goveurekaselect.com These methods are indispensable for determining the compound's molecular weight, elemental composition, and the precise three-dimensional arrangement of its atoms. core.ac.uk
Mass Spectrometry (MS): Multistage mass spectrometry (MS(n)) is a powerful tool for characterizing the structure of saponins (B1172615). nih.gov Through controlled fragmentation, MS(n) experiments provide detailed information about the aglycone core and the sequence and linkage of the sugar moieties. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. researchgate.net
1D NMR: ¹H NMR spectra reveal the number and chemical environment of protons, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identify the different types of carbon atoms (CH₃, CH₂, CH, C). core.ac.ukresearchgate.net
2D NMR: A suite of 2D NMR techniques is employed to establish connectivity within the molecule. Correlation Spectroscopy (COSY) identifies proton-proton couplings, revealing adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for establishing long-range (2- and 3-bond) correlations between protons and carbons, which helps in connecting the aglycone to the sugar chain and sequencing the monosaccharides. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. researchgate.net
The combination of these spectroscopic techniques allowed for the complete characterization of novel furostanol saponins, this compound B and this compound C, from Smilax ornata. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for a this compound-type Saponin (B1150181) Aglycone
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 37.2 | 1.05 (m), 1.85 (m) |
| 2 | 31.6 | 1.55 (m), 1.90 (m) |
| 3 | 71.8 | 3.50 (m) |
| 4 | 42.3 | 1.30 (m), 1.65 (m) |
| 5 | 140.8 | - |
| 6 | 121.7 | 5.35 (br d, 5.1) |
| 16 | 80.9 | 4.45 (ddd, 8.0, 7.5, 6.5) |
| 17 | 62.7 | 2.05 (m) |
| 22 | 110.4 | - |
| 26 | 74.3 | 3.42 (dd, 9.5, 6.5), 3.51 (dd, 9.5, 7.5) |
Note: Data is representative and compiled from general knowledge of steroidal saponins. Actual chemical shifts (δ) and coupling constants (J) can vary based on the specific this compound analogue and solvent used.
Advanced Chromatographic Methods (e.g., HPLC, LC-MS) for Isolation, Purity Assessment, and Quantification in Research Samples
Chromatographic techniques are fundamental to this compound research, enabling its separation from complex mixtures for subsequent analysis or bioassays. High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern separation science for this purpose. researchgate.net
For isolation, preparative and semi-preparative HPLC systems are used to obtain pure this compound from crude plant extracts. nih.gov Purity assessment of the isolated compound is then performed using analytical HPLC, often with UV or Evaporative Light Scattering Detector (ELSD) detection.
The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a standard and powerful technique. nih.gov LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. nih.gov This hyphenated technique is invaluable for:
Rapid Profiling: Quickly screening plant extracts for the presence of this compound and related saponins.
Targeted Isolation: Identifying specific chromatographic peaks corresponding to ions of interest for targeted purification. nih.gov
Quantification: Developing methods for the precise measurement of this compound concentrations in various samples.
Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes, offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. nih.gov
Table 2: Example HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient Program | 0-30 min, 30-70% A; 30-40 min, 70-100% A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm or ELSD/MS |
| Injection Volume | 10 µL |
Mass Spectrometry-Based Metabolomics for Profiling this compound and its Biotransformation Products
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. nih.gov Mass spectrometry-based metabolomics, particularly when coupled with liquid chromatography (LC-MS), is an essential tool for comprehensively profiling this compound and its derivatives in biological samples. nih.govmdpi.com
This approach can be used in two main ways:
Untargeted Metabolomics: This discovery-based approach aims to detect and measure as many metabolites as possible in a sample to identify changes in response to a biological event. researchgate.netmdpi.com It can be used to discover previously unknown biotransformation products of this compound after administration in preclinical models.
Targeted Metabolomics: This method focuses on the precise quantification of a specific list of known compounds. It is used to track the metabolic fate of this compound and its expected metabolites (e.g., products of hydrolysis, hydroxylation, or conjugation).
These studies are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME). Identifying biotransformation products is critical, as these metabolites may have their own distinct biological activities or toxicities. researchgate.net Advanced data analysis techniques, such as principal component analysis (PCA) and clustering analysis, are used to interpret the complex datasets generated in metabolomics studies. researchgate.net
Quantitative Determination of this compound in Complex Biological Matrices for Preclinical in vitro and in vivo Studies
Accurate quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates is vital for preclinical pharmacokinetic and in vitro studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its exceptional sensitivity, selectivity, and accuracy. mdpi.comnih.gov
A typical LC-MS/MS method for this compound quantification involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, salts, lipids) from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netunibo.it An internal standard (IS), a molecule structurally similar to this compound, is added at the beginning to correct for variability during sample processing and analysis.
Chromatographic Separation: An optimized UHPLC or HPLC method is used to separate this compound from endogenous matrix components and any potential metabolites.
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically a triple quadrupole (QqQ), operating in Multiple Reaction Monitoring (MRM) mode. unibo.it In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing excellent sensitivity.
The method must be rigorously validated according to regulatory guidelines to ensure its reliability. youtube.com Validation assesses parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov
Table 3: Typical Validation Parameters for a Quantitative LC-MS/MS Bioanalytical Method
| Parameter | Acceptance Criteria | Typical Finding for Saponin Analysis |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10; Accuracy ±20%; Precision ≤20% | 0.5 - 5 ng/mL in plasma |
| Accuracy (% Bias) | Within ±15% (except LLOQ) | -10.5% to +11.2% |
| Precision (% CV) | ≤ 15% (except LLOQ) | < 12.0% |
| Matrix Effect | CV of IS-normalized factor ≤ 15% | Within acceptable limits |
| Recovery | Consistent, precise, and reproducible | > 80% |
Sarsaparilloside in Plant Biology and Ecological Interactions
Ecological Role of Sarsaparilloside as a Plant Secondary Metabolite in Defense Mechanisms
This compound, a prominent steroidal saponin (B1150181) found in plants of the Smilax genus, plays a critical role in the plant's interaction with its environment, primarily as a component of its defense system. As a secondary metabolite, it is not essential for the plant's basic growth and development but provides a significant advantage in surviving various ecological pressures. wikipedia.org The defensive properties of this compound and related saponins (B1172615) are multifaceted, offering protection against a wide array of organisms, including fungi, bacteria, and herbivores. nih.govtropilab.com
The primary defensive function of these saponins is their antimicrobial and antifungal activity. nih.govtropilab.com Research has demonstrated that steroidal saponins from Smilax species exhibit significant antifungal properties against various pathogenic fungi. nih.govresearchgate.net For instance, certain sarsasapogenin (B1680783) glycosides have shown effectiveness against human pathogenic species like Candida albicans, C. glabrata, and C. tropicalis. nih.gov This chemical shield is crucial for protecting the plant, particularly its roots and rhizomes where these compounds are concentrated, from soil-borne pathogens. nih.govprota4u.org The fungicidal and fungistatic activities of sarsaparilla extracts have been noted as among the most effective in studies screening plants for the ability to treat dermatophyte infections. draxe.com
In addition to microbial threats, this compound contributes to defense against herbivores. Saponins are known to be feeding deterrents due to their bitter taste and their ability to interfere with digestive processes in insects and other herbivores. frontiersin.org The presence of these compounds can lead to reduced food intake, decreased weight, and developmental issues in insects that attempt to feed on the plant. frontiersin.org This chemical defense is a constitutive mechanism, meaning it is always present to provide a baseline level of protection against a broad range of potential attackers. mdpi.comnih.gov
Furthermore, this compound may be involved in allelopathy, a phenomenon where a plant releases biochemicals into the environment to inhibit the growth and survival of neighboring competitor plants. updatepublishing.com Allelochemicals, including saponins, can affect the germination and seedling growth of other plant species, giving the producing plant a competitive advantage in accessing resources like water, sunlight, and nutrients. updatepublishing.comresearchgate.net Studies on various Smilax species have indicated that their extracts possess allelopathic potential, suggesting a role as natural herbicides. researchgate.netmdpi.com
Biosynthetic Variation and Chemodiversity of this compound Across Smilax Species and Cultivars
The genus Smilax, comprising approximately 300-350 species, exhibits remarkable chemical diversity (chemodiversity) in its production of steroidal saponins, including this compound. researchgate.netgbif.org This variation is evident in the types and concentrations of saponins found across different species and even within different geographical populations of the same species. nih.govmdpi.com Over 100 distinct steroidal saponins have been identified from about 20 different Smilax species, highlighting the genus's complex and varied biosynthetic capabilities. nih.govmdpi.com
The structural diversity of these saponins stems from variations in the aglycone (the non-sugar steroid core) and the attached sugar chains. nih.govmdpi.com Steroidal saponins from Smilax are categorized into several groups based on their aglycone structure, including spirostane, furostane, cholestane, and pregnane (B1235032) types. nih.govmdpi.comd-nb.info this compound itself is a furostanol saponin, characterized by an open F-ring in its steroid structure. nih.govresearchgate.net
Different Smilax species synthesize a unique profile of these compounds. For example, a phytochemical investigation of a sample of Smilax ornata led to the isolation of this compound, along with the newly identified this compound B and this compound C, and other known saponins like parillin. researchgate.netnih.gov In contrast, species like Smilax china and Smilax glabra are known to produce a different array of saponins, such as dioscin (B1662501) and gracillin. prota4u.orgscience.gov This chemodiversity is significant for chemotaxonomy, the classification of plants based on their chemical constituents. nih.gov
The biosynthesis of these varied compounds originates from the isoprenoid pathway, leading to a steroidal precursor. Subsequent enzymatic modifications, such as hydroxylation, dehydrogenation, and particularly glycosylation (the attachment of sugar molecules), create the vast array of saponin structures. nih.gov The complexity of the sugar chains attached to the steroid core is a major source of this diversity. google.com
Geographical location and environmental conditions can also influence the phytochemical profile of a Smilax plant. A study on Smilax china rhizomes from different regions of Korea revealed significant variations in the content of phenolic and flavonoid compounds, as well as in antioxidant activity, underscoring the role of geography in the plant's functional characteristics. researchgate.netmdpi.com
Table 1: Chemodiversity of Selected Steroidal Saponins in Different Smilax Species
| Species | Key Steroidal Saponins Identified | Plant Part |
| Smilax ornata | This compound, this compound B, this compound C, Parillin | Rhizomes, Roots |
| Smilax aristolochiifolia | Sarsasapogenin, Smilagenin | Roots |
| Smilax china | Dioscin, Gracillin, Methylprotodioscin | Rhizomes, Tubers |
| Smilax glabra | Sarsasapogenin, Diosgenin, Tigogenin | Rhizomes |
| Smilax officinalis | Sarsasapogenin, Neotigogenin | Rhizomes |
| Smilax excelsa | Diosgenin glycosides | Rhizomes |
| Smilax riparia | Riparoside A | Rhizomes, Roots |
This table is illustrative and not exhaustive. The presence and concentration of saponins can vary. nih.govprota4u.orgnih.govwikipedia.org
Physiological Functions of this compound within the Producing Plant Organism
While the ecological roles of this compound in defense are well-documented, its physiological functions within the Smilax plant itself are more nuanced and represent a fundamental aspect of the plant's biology. The production and storage of such potent biochemicals necessitate sophisticated internal mechanisms to prevent harm to the plant's own cells, a phenomenon known as autotoxicity. frontiersin.org
One of the primary physiological strategies to manage potentially autotoxic compounds like this compound is glycosylation. oup.com By attaching sugar molecules (glycosides) to the active steroid aglycone, the plant converts the toxin into a less harmful, water-soluble precursor. oup.com These inactive saponin glycosides, such as this compound, can then be safely compartmentalized and stored within the plant cell's vacuole, away from sensitive metabolic processes in the cytoplasm. wikipedia.orgoup.com When plant tissue is damaged by an herbivore or pathogen, lytic enzymes are released that cleave the sugar chains, liberating the active, toxic aglycone precisely when and where it is needed for defense. oup.com
The synthesis of secondary metabolites like this compound is also an integral part of the plant's systemic stress response system. mdpi.com Production of these compounds can be induced or increased when the plant recognizes a threat, whether from a pathogen (biotic stress) or adverse environmental conditions (abiotic stress). researchgate.net The signaling pathways that trigger these defense responses are complex and involve phytohormones. researchgate.net Therefore, this compound is not just a static chemical weapon but a dynamic component of the plant's induced and systemic acquired resistance, signaling the mobilization of defenses throughout the plant. mdpi.com
Future Directions and Emerging Research Avenues for Sarsaparilloside
Integration of Omics Technologies for Comprehensive Sarsaparilloside Research
The complexity of biological systems necessitates multi-faceted approaches to unravel the intricate effects of compounds like this compound. The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view, providing insights into the molecular underpinnings of this compound's actions humanspecificresearch.orgnih.govmdpi.comresearchgate.net.
Transcriptomics: Analyzing RNA transcripts can reveal how this compound influences gene expression patterns. By identifying differentially expressed genes, researchers can pinpoint specific cellular pathways activated or suppressed by the compound, offering clues about its mechanism of action humanspecificresearch.orgnih.govnih.gov. For instance, studies investigating this compound's anti-inflammatory effects could utilize transcriptomics to identify key signaling molecules or transcription factors modulated by the compound.
Proteomics: Studying the proteome—the complete set of proteins in a cell or organism—can identify specific proteins that interact with this compound or are affected by its presence. This can reveal downstream effects and validate targets identified through transcriptomic analysis humanspecificresearch.orgnih.govnih.gov. Understanding changes in protein abundance and post-translational modifications can provide critical functional information.
Metabolomics: Metabolomics offers a snapshot of the small molecules and metabolic pathways influenced by this compound humanspecificresearch.orgnih.govnih.gov. This can reveal how the compound impacts cellular energy production, biosynthesis, or signaling, providing a functional readout of its biological activity. For example, changes in specific metabolite levels could indicate modulation of inflammatory or oxidative stress pathways.
By integrating data from these different omics layers, researchers can build comprehensive models of this compound's cellular and molecular responses, leading to a more profound understanding of its therapeutic potential and identifying novel targets humanspecificresearch.orgmdpi.com.
Exploration of Novel Molecular and Cellular Targets for this compound Activity
Identifying the precise molecular and cellular targets of this compound is paramount for understanding its efficacy and guiding the development of targeted therapies. While its anti-inflammatory and potential antitumor properties have been noted ontosight.ainhc.comresearchgate.net, the specific proteins, enzymes, or signaling pathways it modulates remain largely uncharacterized.
Future research should focus on employing advanced screening techniques and biochemical assays to systematically identify these targets. This could involve:
Affinity Chromatography and Mass Spectrometry: Using immobilized this compound to capture binding proteins from cell lysates, followed by mass spectrometry for identification, can reveal direct molecular targets.
High-Throughput Screening (HTS): Screening this compound against panels of known molecular targets, such as receptors, ion channels, or enzymes, can rapidly identify potential interactions.
Pathway Analysis: Leveraging findings from omics studies (Section 8.1) to infer affected cellular pathways and then investigating key nodes within these pathways as potential targets. For instance, if transcriptomic data suggests modulation of a specific inflammatory cytokine pathway, further studies can focus on the upstream regulators or downstream effectors of that pathway.
Cellular Assays: Investigating this compound's effects on specific cellular processes, such as cell cycle progression, apoptosis, or signal transduction cascades, can provide functional evidence for its molecular targets. Research has indicated that some saponins (B1172615) exhibit cytotoxicity through mechanisms like mitotic inhibition and apoptosis unibuc.ro.
Uncovering these specific targets will not only elucidate this compound's mechanism of action but also pave the way for rational drug design and the development of more potent analogs.
Development and Application of Advanced in vitro and Non-Human in vivo Models for Mechanistic Studies
To accurately assess the biological activity and mechanisms of this compound, the development and application of sophisticated in vitro and non-human in vivo models are essential. Traditional cell cultures, while useful, often oversimplify complex biological systems and may not fully recapitulate in vivo conditions science-entrepreneur.comresearchgate.netnih.gov.
In vitro Models:
3D Cell Cultures and Organoids: These models offer a more physiologically relevant environment by mimicking tissue architecture and cell-cell interactions, providing a better representation of in vivo conditions compared to 2D cultures science-entrepreneur.comresearchgate.net. For instance, 3D liver co-culture systems have shown improved prediction of drug-induced liver injury science-entrepreneur.com. Developing 3D models incorporating relevant cell types that this compound might target could yield more accurate mechanistic insights.
Organ-on-a-Chip (OoC) Technology: These microfluidic devices recapitulate the structure and function of human organs, allowing for the study of complex physiological processes and drug responses with enhanced human relevance science-entrepreneur.comresearchgate.netcn-bio.comlw.com. OoC models could be instrumental in studying this compound's effects on specific organ systems, such as its potential anti-inflammatory actions in gut or lung models.
Human Induced Pluripotent Stem Cells (hiPSCs): hiPSCs can be differentiated into various cell types, including those relevant to disease modeling, offering a patient-specific approach to studying drug mechanisms and toxicity nih.gov.
Non-Human in vivo Models:
Invertebrate Models: Organisms like Drosophila melanogaster (fruit flies) can serve as valuable models for studying fundamental biological processes and testing potential therapeutic compounds due to their genetic tractability and short lifespans science-entrepreneur.com. While they cannot fully replicate mammalian physiology, they can offer initial insights into conserved pathways.
Genetically Modified Non-Human Mammals: Utilizing animal models with specific genetic modifications that mimic human disease states or cellular dysfunctions can provide more targeted insights into this compound's effects on specific biological pathways.
These advanced models are critical for bridging the gap between basic research and clinical application, offering more predictive and ethically sound alternatives to traditional animal testing science-entrepreneur.comresearchgate.netlw.com.
Computational Modeling, Cheminformatics, and Artificial Intelligence Applications in this compound Research
The integration of computational approaches, cheminformatics, and artificial intelligence (AI) presents a powerful avenue for accelerating this compound research and optimizing its therapeutic potential neovarsity.orgmdpi.comnih.govresearchgate.netchemrxiv.org. These methodologies can provide predictive insights, guide experimental design, and facilitate the discovery of novel analogs.
Computational Modeling and Cheminformatics:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: These techniques establish mathematical relationships between a compound's chemical structure and its biological activity or physicochemical properties neovarsity.orgmdpi.com. Applying QSAR/QSPR to this compound can help predict the activity of structural variants and guide the design of more potent or selective analogs.
Molecular Docking and Virtual Screening: These methods predict how this compound or its derivatives might bind to specific molecular targets, aiding in target identification and lead optimization neovarsity.orgresearchgate.netchemrxiv.org. Virtual screening of large compound libraries can identify molecules with similar structural features to this compound that may possess enhanced activity.
Cheminformatics Databases: Leveraging existing chemical databases and employing cheminformatics tools for data mining can help identify trends, patterns, and potential new applications for this compound based on its structural characteristics and known activities of related compounds.
Artificial Intelligence (AI) and Machine Learning (ML):
Predictive Modeling: AI/ML algorithms can be trained on existing biological and chemical data to predict this compound's efficacy, toxicity, and pharmacokinetic properties mdpi.comnih.govresearchgate.netchemrxiv.org. This can significantly reduce the time and cost associated with experimental screening.
Generative Chemistry: AI-driven generative models can design novel molecular structures with desired properties, potentially leading to the creation of optimized this compound analogs with improved therapeutic profiles nih.govresearchgate.netchemrxiv.org.
Network Pharmacology: AI can be used to build complex biological networks that map the interactions of this compound with multiple targets and pathways, providing a systems-level understanding of its effects mdpi.com.
By integrating these computational tools, researchers can efficiently explore the chemical space around this compound, predict its behavior, and accelerate the discovery and development of new therapeutic agents.
Compound List
this compound
Anhydrous-sarsasapogenin
Smilagenin
Sitosterol
Stigmasterol
Pollinastanol
Sarsasaponin
Parillin
Smitilbin
Sitosterol glucoside
D20(22)-sarsaparilloside
this compound B
this compound C
Astilbin
Gypenosides
Androsacin
Ardisiacrispin A
Saxifragifolin A
Protoapigenone
Casticin
Moursin
Kalopanaxsaponin A
Sapindoside B7
Maclekarpine C
4,7-dimethoxy apigenin
Cirsimaritin
Genkwanin
Hederagenin 3-O-a-L-arabinopyranoside
Laxogenin
Diosgenin
Q & A
Q. What methodological approaches are recommended for isolating and purifying Sarsaparilloside from plant sources while ensuring structural integrity?
- Methodological Answer : Column chromatography (e.g., silica gel, HPLC) coupled with spectroscopic validation (NMR, mass spectrometry) is standard. For Smilax ornata roots, ethanol extraction followed by polarity-based fractionation is commonly used. Purity should be confirmed via HPLC (>95%) and compared against reference spectra .
Q. Which cytotoxicity assays are most validated for evaluating this compound’s bioactivity, and how should IC50 values be interpreted?
- Methodological Answer : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are widely used. For example, this compound showed IC50 values of 13 μg/ml in HeLa cells (SRB) vs. 5 μg/ml in HT29 cells, highlighting cell-line specificity. Controls like cisplatin or tamoxifen must be included for comparative analysis .
Q. How should researchers select in vitro cell lines for preliminary cytotoxicity screening of this compound?
- Methodological Answer : Prioritize cancer cell lines with documented sensitivity to steroidal saponins (e.g., HeLa, MCF-7, HT29) and include non-cancerous lines (e.g., NFF) to assess selectivity. Evidence from Smilax ornata studies recommends testing across ≥3 cell types to capture variability .
Q. What structural characterization techniques are essential for confirming this compound’s identity?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) are critical. Compare data with published spectra (e.g., Smilax ornata studies) to confirm aglycone and sugar moieties. X-ray crystallography may resolve stereochemical ambiguities .
Q. What strategies are effective for conducting literature reviews on this compound’s pharmacological profile?
- Methodological Answer : Use databases like PubMed and SciFinder with keywords "this compound," "steroidal saponins," and "Smilax species." Prioritize studies reporting IC50 values, mechanistic data, and extraction protocols. Cross-reference cytotoxicity tables (e.g., Galanty, 2020) for comparative analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?
- Methodological Answer : Variability may arise from differences in cell culture conditions (e.g., passage number, serum concentration) or assay protocols (e.g., incubation time). Replicate experiments using standardized WHO guidelines and report detailed metadata (e.g., cell line authentication, assay plate reader specifications) .
Q. What experimental designs are optimal for investigating this compound’s mechanism of action beyond cytotoxicity?
- Methodological Answer : Use apoptosis assays (Annexin V/PI staining), ROS detection, and Western blotting for apoptotic markers (e.g., Bcl-2, caspase-3). Combine with transcriptomic profiling (RNA-seq) to identify target pathways. For example, Δ20(22)-sarsaparilloside showed differential activity in NFF vs. HeLa cells, suggesting tissue-specific mechanisms .
Q. How can structural ambiguities in this compound derivatives be addressed using advanced spectroscopic methods?
- Methodological Answer : Employ NOESY/ROESY NMR to confirm stereochemistry of hydroxyl groups and sugar linkages. Computational modeling (e.g., molecular docking) can predict binding affinities to biological targets, which should be validated via SPR (surface plasmon resonance) .
Q. What considerations are critical when designing in vivo studies to validate this compound’s anticancer potential?
- Methodological Answer : Use xenograft models (e.g., HT29 or MCF-7 implants in nude mice) with dose ranges derived from in vitro IC50 (e.g., 5–50 mg/kg). Include pharmacokinetic analysis (plasma half-life, bioavailability) and toxicity endpoints (organ histopathology). Reference protocols from cisplatin-controlled studies .
Q. How should researchers address reproducibility challenges in this compound cytotoxicity studies?
- Methodological Answer : Adhere to FAIR data principles: document extraction solvents, column specifications (e.g., particle size in HPLC), and cell culture media lot numbers. Publish raw data (e.g., absorbance values from MTT assays) in supplementary materials. Cross-validate findings in ≥2 independent labs .
Data Contradiction Analysis Framework
- Example : Conflicting IC50 values between studies on Smilax ornata roots (e.g., 13 μg/ml in NFF vs. 4.5 μg/ml for Δ20(22)-derivative).
- Resolution Steps :
Compare assay conditions (e.g., SRB vs. MTT, incubation time).
Verify compound purity via HPLC.
Re-test in parallel using shared cell lines and controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
